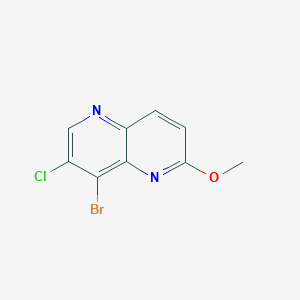

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-7-chloro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFOYBCRHMSKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delineates its chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a plausible synthetic pathway for its preparation. Furthermore, it delves into the anticipated spectroscopic characteristics that are crucial for its structural elucidation and quality control. The guide also explores the potential therapeutic applications of this molecule, drawing parallels with the established biological activities of related 1,5-naphthyridine derivatives, particularly as kinase inhibitors. Detailed hypothetical protocols for its synthesis, characterization, and safe handling are provided to support researchers in their laboratory investigations.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in the realm of medicinal chemistry, renowned for its diverse pharmacological activities. The arrangement of the two nitrogen atoms in the fused pyridine rings imparts unique electronic and steric properties, making it an attractive framework for the design of novel therapeutic agents. The strategic incorporation of various substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Halogenation, in particular, can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of a methoxy group can also modulate these properties and provide additional hydrogen bonding opportunities. This guide focuses on the specific derivative, this compound, and aims to provide a thorough technical understanding for its synthesis, characterization, and potential applications in drug development.

Chemical Identity and Properties

CAS Number: 915976-85-1

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂O | |

| Molecular Weight | 273.51 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COC1=NC2=C(C=C1)N=C(C(Cl)=C2Br) |

Proposed Synthesis Pathway

A hypothetical synthetic workflow is depicted below:

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of a Dihalo-1,5-naphthyridine Intermediate

A common strategy for constructing the 1,5-naphthyridine skeleton involves the condensation of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, often followed by cyclization. Subsequent halogenation steps, potentially using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), would introduce the bromine and chlorine atoms at the desired positions. The regioselectivity of these reactions would be a critical aspect to control.

Step 2: Introduction of the Methoxy Group

The methoxy group can be introduced via a nucleophilic aromatic substitution reaction.

-

To a solution of the dihalo-1,5-naphthyridine intermediate in a suitable solvent such as dimethylformamide (DMF), add sodium methoxide.

-

Heat the reaction mixture at a temperature range of 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the structure of this compound would rely on a combination of modern spectroscopic techniques. While specific experimental spectra are not publicly available, the expected data can be predicted based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a characteristic singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be influenced by the attached substituents (bromo, chloro, and methoxy groups) and the nitrogen atoms in the rings.

A commercial supplier of this compound indicates the availability of NMR data upon request.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₉H₆BrClN₂O. The isotopic pattern of the molecular ion peak, due to the presence of bromine and chlorine isotopes, would be a key characteristic feature.

Infrared (IR) Spectroscopy

IR spectroscopy would help in identifying the key functional groups present in the molecule. Expected characteristic absorption bands would include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (-OCH₃) |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~1250-1000 | C-O stretching (aryl ether) |

| ~700-550 | C-Br and C-Cl stretching |

Potential Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a well-established pharmacophore in numerous biologically active compounds. The specific substitution pattern of this compound suggests its potential as a modulator of various biological targets, particularly protein kinases.

Kinase Inhibition

Many substituted naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The chloro and methoxy groups can play a significant role in the binding interactions with the kinase domain.

A hypothetical signaling pathway illustrating the potential mechanism of action of a 1,5-naphthyridine derivative as a kinase inhibitor is presented below:

Figure 2: A diagram illustrating the potential mechanism of action of this compound as a kinase inhibitor in a cancer cell signaling pathway.

This compound could potentially be investigated for its activity against a panel of kinases implicated in various cancers.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising chemical entity with the potential for significant applications in drug discovery, particularly in the development of novel kinase inhibitors. This technical guide has provided a comprehensive, albeit partially hypothetical, overview of its chemical properties, a plausible synthetic route, and anticipated analytical characteristics. Further experimental investigation is warranted to fully elucidate its synthetic accessibility, detailed spectroscopic profile, and biological activity. The information presented herein is intended to serve as a valuable resource for researchers embarking on the study of this and related 1,5-naphthyridine derivatives.

References

-

PubChem. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. National Center for Biotechnology Information. Available from: [Link]

An In-Depth Technical Guide to the Synthesis of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a significant heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] This guide provides a comprehensive overview of plausible synthetic pathways for 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine, a polysubstituted derivative with potential applications in drug discovery and organic electronics. The synthesis of this target molecule requires a multi-step approach, leveraging fundamental reactions of pyridine and naphthyridine chemistry, including cyclization, halogenation, and nucleophilic substitution. This document will explore the strategic considerations for the sequence of these reactions, detailing the underlying mechanisms and providing experimentally grounded protocols.

Introduction to the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, consists of two fused pyridine rings. First synthesized in 1927 by Brobansky and Sucharda through an adaptation of the Skraup quinoline synthesis, this scaffold has garnered significant interest.[1] Its unique electronic properties and ability to act as a ligand have led to its incorporation into a wide array of biologically active compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] Furthermore, 1,5-naphthyridine derivatives are being explored as organic light-emitting diodes (OLEDs) and sensors.[1] The functionalization of the 1,5-naphthyridine core is key to modulating its properties, making the development of robust synthetic routes to polysubstituted derivatives a critical area of research.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The methoxy, chloro, and bromo substituents can be introduced through a series of sequential reactions on a pre-formed naphthyridine core or its precursors. The key challenge lies in the regioselective introduction of these functional groups.

A plausible forward strategy would involve:

-

Construction of a suitably substituted 1,5-naphthyridinone precursor. This is a common and versatile starting point.

-

Conversion of the carbonyl group to a chloro substituent.

-

Introduction of the second halogen (bromine) at a specific position.

-

Nucleophilic substitution to introduce the methoxy group.

The order of these steps is crucial and will be dictated by the directing effects of the existing substituents on the aromatic ring.

Proposed Synthetic Pathways

Based on established methodologies in 1,5-naphthyridine chemistry, two primary synthetic routes are proposed.

Pathway A: Late-Stage Halogenation and Methoxylation

This pathway focuses on building a 2-hydroxy-1,5-naphthyridine core, followed by sequential halogenation and methoxylation.

Step 1: Synthesis of 2-Hydroxy-1,5-naphthyridine

The initial step involves the construction of the 1,5-naphthyridine ring system. A well-established method is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative, followed by thermal cyclization.[1]

-

Reaction: 3-Aminopyridine reacts with diethyl malonate, followed by thermal cyclization to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation would yield 4-hydroxy-1,5-naphthyridine. A similar strategy starting from 3-amino-2-halopyridine could lead to a precursor for the target molecule.

Step 2: Chlorination of the Naphthyridinone

The conversion of the hydroxy (or keto tautomer) group at the 7-position to a chloro group can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] This reaction proceeds through the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Step 3: Regioselective Bromination

The introduction of a bromine atom at the 8-position of the 7-chloro-1,5-naphthyridine intermediate is a critical step. Electrophilic aromatic substitution (bromination) on the naphthyridine ring can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[1] The position of bromination will be influenced by the electronic effects of the existing chloro substituent and the nitrogen atoms in the rings.

Step 4: Nucleophilic Aromatic Substitution for Methoxylation

The final step involves the introduction of the methoxy group at the 2-position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloro-1,5-naphthyridine precursor.[1] The chloro substituent at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens. The reaction is carried out with sodium methoxide in methanol, often with heating.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of a Hydroxy-1,5-naphthyridine

-

To a stirred solution of the hydroxy-1,5-naphthyridine (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chloro-1,5-naphthyridine.

Protocol 2: General Procedure for Nucleophilic Methoxylation

-

To a solution of the 2-chloro-1,5-naphthyridine derivative (1.0 eq) in anhydrous methanol (20 mL/mmol), add sodium methoxide (1.5-3.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the 2-methoxy-1,5-naphthyridine.

Data Presentation

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Ring Formation | 3-Aminopyridine derivative, Malonic acid derivative, Heat | 40-70 |

| 2 | Chlorination | POCl₃, Reflux | 60-90 |

| 3 | Bromination | NBS or Br₂/AcOH | 50-80 |

| 4 | Methoxylation | NaOMe, MeOH, Reflux | 70-95 |

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The strategies outlined in this guide, based on well-established transformations of the 1,5-naphthyridine core, provide a solid foundation for the successful preparation of this and related polysubstituted derivatives. Careful consideration of the reaction sequence and optimization of reaction conditions will be paramount to achieving high yields and purity. The continued development of synthetic methodologies for such complex heterocyclic systems is crucial for advancing drug discovery and materials science.

References

-

Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3338. [Link]

- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents. (n.d.).

Sources

1H NMR and 13C NMR of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Disclaimer: This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. As of the latest literature search, detailed experimental spectroscopic data for this specific compound are not publicly available. Therefore, the spectral data, assignments, and interpretations presented herein are projected based on established principles of nuclear magnetic resonance spectroscopy, analysis of structurally similar compounds, and known substituent effects.[1] This document is intended for researchers, scientists, and drug development professionals as an illustrative framework for the spectroscopic analysis of this and related heterocyclic compounds.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. First synthesized in 1927, this nitrogen-containing framework is a key component in molecules exhibiting a wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[2] The strategic functionalization of the naphthyridine ring with substituents such as halogens and alkoxy groups allows for the fine-tuning of a molecule's physicochemical and pharmacological profile.

This guide focuses on this compound (CAS No. 915976-85-1), a polysubstituted derivative whose structural elucidation is paramount for its potential applications.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the molecular structure of such organic compounds in solution.[4] We will explore the theoretical ¹H and ¹³C NMR spectra of this molecule, explain the rationale behind the predicted chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and discuss the role of advanced 2D NMR techniques in confirming the structure.

Part 1: Foundational Principles of NMR Spectroscopy

NMR spectroscopy is a phenomenon observed in atomic nuclei that possess a quantum mechanical property called spin.[5] When placed in a strong external magnetic field (B₀), these nuclei align in specific orientations, creating distinct energy levels. The core principles include:

-

Resonance: By applying a radiofrequency (RF) pulse, the nuclei can be excited to transition from a lower to a higher energy state. This absorption of energy is known as resonance, and the precise frequency required is characteristic of the nucleus and its local environment.[5]

-

Chemical Shift (δ): The resonant frequency of a nucleus is highly sensitive to its surrounding electron cloud. This cloud shields the nucleus from the external magnetic field. Electronegative atoms (like Cl, Br, O, N) withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher frequency (further "downfield") in the NMR spectrum.[6][7] Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[6]

-

Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus through the intervening chemical bonds. This interaction, known as J-coupling, causes the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz).

Part 2: Predicted NMR Spectra of this compound

The substitution pattern on the 1,5-naphthyridine ring creates a unique electronic environment for each proton and carbon, leading to a distinct and predictable NMR fingerprint.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the methoxy group protons.

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the attached oxygen, placing it in the typical range for methoxy groups on an electron-deficient aromatic system.[8]

-

H-3 and H-4: These two protons are on the same pyridine ring and adjacent to each other. They will appear as a pair of doublets due to mutual coupling (an AX spin system). H-4 is ortho to the ring fusion and meta to the methoxy group, while H-3 is ortho to the electron-donating methoxy group and meta to the ring fusion. The methoxy group's resonance effect will shield H-3 more than H-4, shifting it upfield.

-

H-6: This proton is a singlet because it has no adjacent protons. It is situated on the second pyridine ring, flanked by a nitrogen atom (N-5) and a carbon bearing a chlorine atom (C-7). The strong deshielding effects of the adjacent nitrogen and the electronegative chlorine will shift this proton significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

|---|---|---|---|---|---|

| H-4 | 8.10 - 8.30 | Doublet (d) | JH4-H3 ≈ 8.5 Hz | 1H | Deshielded by adjacent N-5 (via ring system) and proximity to the electron-withdrawing ring. |

| H-6 | 8.00 - 8.20 | Singlet (s) | N/A | 1H | Strongly deshielded by adjacent N-5 and C-7(Cl). |

| H-3 | 7.10 - 7.30 | Doublet (d) | JH3-H4 ≈ 8.5 Hz | 1H | Shielded relative to H-4 due to the electron-donating effect of the ortho-methoxy group. |

| -OCH₃ | 4.05 - 4.25 | Singlet (s) | N/A | 3H | Typical range for a methoxy group on a heteroaromatic ring.[9] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The molecule has nine unique carbon atoms. The spectrum will be complex, with chemical shifts heavily influenced by the attached substituents and the inherent electronic properties of the naphthyridine ring. The parent 1,5-naphthyridine shows signals at approximately δ 151, 144, 137, and 124 ppm.[10]

-

C-Br and C-Cl (C-8 and C-7): Carbons directly bonded to halogens are significantly affected. The electronegativity of chlorine will deshield C-7. The "heavy atom effect" of bromine can sometimes lead to increased shielding compared to chlorine, but both will be in a relatively downfield region due to the halogen's inductive effect.[11]

-

C-OCH₃ (C-2): This carbon is attached to both a nitrogen and an oxygen, leading to a strong downfield shift.

-

Quaternary Carbons (C-4a, C-8a): These carbons at the ring fusion will have distinct chemical shifts, influenced by the overall electron distribution.

-

Protonated Carbons (C-3, C-4, C-6): Their shifts will correspond to their proton environments. C-6 will be deshielded by the adjacent N-5 and C-7(Cl), while C-3 will be shielded by the OCH₃ group relative to C-4.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 55-60 ppm range.[12]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Type | Rationale |

|---|---|---|---|

| C-2 | 162 - 165 | Quaternary | Attached to N and O, highly deshielded. |

| C-4a | 155 - 158 | Quaternary | Bridgehead carbon adjacent to N-5. |

| C-7 | 148 - 152 | Quaternary | Attached to electronegative Cl and adjacent to N-5. |

| C-8a | 140 - 144 | Quaternary | Bridgehead carbon adjacent to N-1. |

| C-4 | 137 - 140 | CH | Aromatic CH adjacent to ring fusion. |

| C-6 | 135 - 138 | CH | Deshielded by adjacent N-5 and C-7(Cl). |

| C-8 | 118 - 122 | Quaternary | Attached to Br; shift influenced by halogen effects.[11][13] |

| C-3 | 110 - 114 | CH | Shielded by ortho-methoxy group. |

| -OCH₃ | 55 - 60 | CH₃ | Typical range for an aromatic methoxy group carbon.[14] |

Part 3: A Self-Validating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and self-validating experimental protocol is essential.

Caption: Logical workflow for structure confirmation using 1D and 2D NMR.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between the signals for H-3 and H-4 would definitively confirm their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached. It would show correlations for H-3/C-3, H-4/C-4, H-6/C-6, and the methoxy protons/methoxy carbon, allowing for the direct assignment of these carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would lock in the structure include:

-

Methoxy protons to C-2.

-

H-3 to C-4a and C-2.

-

H-6 to C-4a, C-5, and C-7.

-

H-4 to C-4a and C-8a.

-

Conclusion

The structural elucidation of novel compounds like this compound is a cornerstone of modern drug discovery and chemical research. Through a systematic application of ¹H and ¹³C NMR spectroscopy, complemented by 2D correlation experiments, a complete and unambiguous assignment of the molecular structure can be achieved. The predictive analysis provided in this guide, based on fundamental NMR principles and substituent effects, offers a robust framework for interpreting the experimental spectra of this molecule. This detailed spectroscopic blueprint is invaluable for confirming the identity and purity of the target compound, ensuring the integrity of subsequent research and development efforts.

References

- BenchChem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. BenchChem.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

University College London. Chemical shifts. UCL. [Link]

- Al-Mokhtar, M. A., et al. (2025).

-

Gheorghiu, M. D., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. [Link]

-

Teunissen, S., et al. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

ACD/Labs. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

Lipeeva, A.V., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Bagno, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link]

- Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Evolution of Chemical Synthesis. ESA-IPB.

-

University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. [Link]

-

Bagno, A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 915976-85-1|this compound|BLD Pharm [bldpharm.com]

- 4. microbenotes.com [microbenotes.com]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. pubs.acs.org [pubs.acs.org]

mass spectrometry analysis of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic molecules. We will dissect the , a compound of interest in medicinal chemistry, providing not just protocols, but the underlying scientific rationale for each experimental decision.

Introduction: The Analytical Imperative

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities.[1] The specific compound, this compound (CAS: 915976-85-1), incorporates a unique combination of substituents that are critical for modulating its pharmacological properties but also present a distinct analytical challenge.[2] Its structure, featuring two different halogen atoms (bromine and chlorine) and a methoxy group, necessitates a robust mass spectrometric method for unambiguous identification, structural confirmation, and purity assessment. This guide elucidates such a method, grounded in first principles and practical expertise.

Foundational Principles: Ionization and Isotopic Signatures

The success of any mass spectrometry experiment hinges on the choice of ionization technique and a thorough understanding of the analyte's intrinsic properties.

The Case for Electrospray Ionization (ESI)

For a molecule like this compound, which contains basic nitrogen atoms within its aromatic core, Electrospray Ionization (ESI) is the superior choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby preserving its structure and yielding a prominent molecular ion peak.[3] In positive-ion mode, the acidic conditions of the mobile phase (e.g., containing 0.1% formic acid) facilitate protonation of the naphthyridine nitrogens, resulting in a strong signal for the protonated molecule, [M+H]+. This is crucial for accurate molecular weight determination.

The Halogen Isotopic Fingerprint

A defining characteristic of this compound's mass spectrum is the unique isotopic pattern generated by its two halogen atoms. Bromine has two stable isotopes, 79Br and 81Br, with a natural abundance of approximately 50.7% and 49.3% respectively (a near 1:1 ratio). Chlorine also has two stable isotopes, 35Cl (75.8%) and 37Cl (24.2%), in a roughly 3:1 ratio. The combination of these patterns creates a highly predictable and diagnostic cluster of peaks for the molecular ion, which serves as a powerful confirmation of the compound's elemental composition.

Experimental Design and Protocol

A self-validating and reproducible workflow is paramount for achieving trustworthy results. The following sections detail a field-proven protocol for the analysis of this compound.

Master Workflow

The overall analytical process can be visualized as a logical sequence from sample preparation to final data interpretation.

Caption: A comprehensive workflow for the LC-MS analysis of this compound.

Step-by-Step Methodology

A. Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent like methanol or acetonitrile.

-

Working Solution: Create a working solution at a concentration of 1-10 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The formic acid is critical for promoting efficient protonation.

B. Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5-10 minutes. This gradient ensures the elution of the analyte while separating it from potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

C. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: ESI Positive.

-

Mass Analyzer: A high-resolution instrument (e.g., Q-TOF or Orbitrap) is strongly recommended for accurate mass measurements.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N2) Temperature: 400 °C.

-

Full Scan (MS1) Range: m/z 100–500.

-

Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion (m/z 273.95) and apply collision-induced dissociation (CID) with a normalized collision energy of 10-40 eV to generate a fragmentation spectrum.

Data Interpretation: From Spectrum to Structure

The Molecular Ion: A High-Confidence Confirmation

The molecular formula is C9H6BrClN2O.[2] The primary goal of the MS1 scan is to confirm the molecular weight and elemental composition. Using high-resolution mass spectrometry (HRMS), we can differentiate our compound from others with the same nominal mass.

| Parameter | Theoretical Value |

| Molecular Formula | C9H679Br35ClN2O |

| Monoisotopic Mass [M] | 272.9430 Da |

| Protonated Ion [M+H]+ | 273.9509 Da |

Trustworthiness Check: An experimentally measured mass within 5 ppm of the theoretical value (273.9509 Da) provides high confidence in the assigned molecular formula.

The isotopic pattern provides a second layer of confirmation. The table below details the predicted isotopic distribution for the [M+H]+ ion cluster. The unique A+2 and A+4 peaks are definitive evidence of a compound containing one bromine and one chlorine atom.

| Ion | Theoretical m/z | Relative Abundance (%) | Isotopic Composition |

| A | 273.9509 | 100.0 | [79Br, 35Cl] |

| A+1 | 274.9539 | 10.1 | [13C] |

| A+2 | 275.9480 | 78.5 | [81Br, 35Cl] or [79Br, 37Cl] |

| A+3 | 276.9509 | 8.0 | [13C] |

| A+4 | 277.9450 | 25.6 | [81Br, 37Cl] |

Tandem MS (MS/MS): Elucidating the Structure

Tandem mass spectrometry provides a structural fingerprint by breaking the molecule apart in a controlled manner.[4][5][6] The fragmentation of the [M+H]+ ion of this compound is predicted to follow several key pathways driven by the lability of the methoxy group and the halogen atoms.

Caption: Predicted primary fragmentation pathways for protonated this compound.

-

Loss of a Methyl Radical (-•CH3): The most common fragmentation pathway for methoxy-substituted aromatics involves the homolytic cleavage of the O-CH3 bond, resulting in the loss of a 15 Da methyl radical.[7] This would produce a major fragment ion at m/z 258.93.

-

Loss of Formaldehyde (-CH2O): A rearrangement followed by the elimination of neutral formaldehyde (30 Da) is another plausible pathway, yielding a fragment at m/z 243.94.

-

Loss of Halogen Radicals (-•Br / -•Cl): Cleavage of the C-Br or C-Cl bond can lead to the loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da).[8] The relative stability of the resulting aryl cation will influence the prevalence of these fragments. Loss of the bromine radical is often more facile, which would produce an ion at m/z 194.03.

By analyzing the accurate masses of these fragment ions, we can confirm the specific losses and piece together the structural identity of the parent compound with an exceptionally high degree of confidence.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480320, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. Retrieved from PubChem. [Link]

-

Hernández-López, M., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints 45(4):564-566. Retrieved from ResearchGate. [Link]

-

Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532. [Link]

-

Lämmerhofer, M. (2010). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chimia, 64(3), 133-139. [Link]

-

Blumer, M. R., et al. (2024). Tandem Mass Spectrometry across Platforms. Analytical Chemistry, 96(13), 5141-5149. [Link]

-

Chemistry LibreTexts (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from Chemistry LibreTexts. [Link]

-

Chad's Prep (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from YouTube. [Link]

-

Wikipedia (2024). Electrospray ionization. Retrieved from Wikipedia. [Link]

-

Piacenti, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

-

Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296. [Link]

-

eGyanKosh (N/A). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

-

Van Berkel, G. J., et al. (2000). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. Journal of the American Society for Mass Spectrometry, 11(10), 903-910. [Link]

-

Emory University (N/A). Mass Spectrometry Ionization Methods. Retrieved from Emory University. [Link]

-

Smith, R. D., et al. (1990). Capillary zone electrophoresis-mass spectrometry. Analytical chemistry, 62(9), 882-899. [Link]

-

Chemguide (N/A). mass spectra - fragmentation patterns. Retrieved from Chemguide. [Link]

-

IFN Bioinformatica (2022). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams. Retrieved from YouTube. [Link]

-

Breci, L. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 915976-85-1|this compound|BLD Pharm [bldpharm.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Functionalization of the 1,5-Naphthyridine Scaffold

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, represents a privileged scaffold in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of a wide array of biologically active agents. Molecules incorporating this core have demonstrated significant therapeutic potential, exhibiting activities such as antiproliferative, antibacterial, antiviral, and anti-inflammatory effects.[2] Beyond pharmaceuticals, 1,5-naphthyridine derivatives are integral to the design of advanced materials, including organic light-emitting diodes (OLEDs), sensors, and semiconductors.

The true value of this scaffold lies in its capacity for chemical modification. Functionalizing the 1,5-naphthyridine core allows for the fine-tuning of its physicochemical properties, biological activity, and material characteristics. This guide provides an in-depth exploration of key experimental procedures for derivatizing the 1,5-naphthyridine ring, offering researchers, scientists, and drug development professionals a practical toolkit of robust and versatile synthetic methodologies. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic understanding of how to approach the chemical modification of this important heterocycle.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly effective for functionalizing heteroaromatic systems like 1,5-naphthyridine.

Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-1,5-naphthyridine, forming a Pd(II) intermediate.

-

Transmetalation: A base activates the boronic acid, facilitating the transfer of the organic group from boron to the palladium center.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[3]

The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine

This protocol describes a general procedure for the coupling of 2-iodo-1,5-naphthyridine with various arylboronic acids, a method that provides access to a diverse range of 2-aryl-1,5-naphthyridine derivatives.[4]

Materials:

-

2-Iodo-1,5-naphthyridine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-1,5-naphthyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.03 mmol, 0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add a mixture of anhydrous Toluene and DMF (e.g., 4:1 ratio, 10 mL total).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-aryl-1,5-naphthyridine product.[5]

Data Presentation: Suzuki-Miyaura Coupling Outcomes

| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-1,5-naphthyridine | 85-92% |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine | 88-95% |

| 3 | 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)-1,5-naphthyridine | 82-90% |

| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-1,5-naphthyridine | 80-87% |

| Yields are representative and may vary based on specific reaction scale and purification.[4] |

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNA_r_). This reaction is particularly effective when a good leaving group, such as a halogen, is present at a position activated by the ring nitrogens (e.g., C2, C4, C6, or C8).

Causality and Mechanistic Insight: The SNA_r_ reaction proceeds via an addition-elimination mechanism.[6][7]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the leaving group. This step is typically rate-determining and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[8]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine ring.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Experimental Protocol: Amination of 2-Chloro-1,5-naphthyridine

This protocol details the reaction of 2-chloro-1,5-naphthyridine with an amine, a common method for installing nitrogen-based functional groups.[9]

Materials:

-

2-Chloro-1,5-naphthyridine

-

Amine (e.g., morpholine, piperidine) (1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Isopropanol or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a sealable reaction vessel, combine 2-chloro-1,5-naphthyridine (1.0 mmol, 1.0 eq), the desired amine (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Solvent Addition: Add the solvent (e.g., isopropanol, 5 mL).

-

Reaction: Seal the vessel and heat the mixture to 90-120 °C. Stir until the starting material is consumed as indicated by TLC analysis (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. If a precipitate forms, filter the mixture. Otherwise, concentrate the mixture under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure amino-substituted 1,5-naphthyridine.

Data Presentation: SNA_r_ Reaction Scope

| Entry | Nucleophile | Leaving Group | Product | Typical Yield (%) |

| 1 | Morpholine | -Cl | 2-(Morpholin-4-yl)-1,5-naphthyridine | >90% |

| 2 | Benzylamine | -Cl | N-Benzyl-1,5-naphthyridin-2-amine | 85-95% |

| 3 | Sodium methoxide | -Cl | 2-Methoxy-1,5-naphthyridine | 75-85% |

| 4 | Aniline | -Br | N-Phenyl-1,5-naphthyridin-2-amine | 80-90% |

| Yields are representative and dependent on the specific nucleophile and reaction conditions. |

Visualization: SNA_r_ Workflow

Caption: Workflow for Nucleophilic Aromatic Substitution (SNA_r_).

Direct C-H Functionalization: The Minisci Reaction

Direct C-H functionalization offers a more atom- and step-economical approach to modifying heterocycles by avoiding the need for pre-installed leaving groups. The Minisci reaction is a powerful radical-based method for the selective alkylation or acylation of electron-deficient N-heterocycles.[10]

Causality and Mechanistic Insight: The reaction proceeds through a radical mechanism.

-

Radical Generation: A nucleophilic carbon-centered radical is generated from a suitable precursor (e.g., an alkyl carboxylic acid, an alcohol, or an ether) using a combination of an oxidant (like ammonium persulfate) and often a silver nitrate catalyst.

-

Ring Protonation: The 1,5-naphthyridine is protonated by acid in the reaction medium, which further enhances its electrophilicity.

-

Radical Addition: The nucleophilic radical attacks the protonated, electron-deficient naphthyridine ring, typically at the C2 or C4 positions, to form a radical cation intermediate.

-

Rearomatization: The intermediate is oxidized and deprotonated to restore aromaticity, yielding the C-H functionalized product.

Experimental Protocol: Minisci-type Alkylation of 1,5-Naphthyridine

This protocol describes the introduction of a tert-butyl group onto the 1,5-naphthyridine scaffold using pivalic acid as the radical precursor.

Materials:

-

1,5-Naphthyridine

-

Pivalic acid (3.0 equivalents)

-

Silver Nitrate (AgNO₃) (0.2 equivalents)

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equivalents)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,5-naphthyridine (1.0 mmol, 1.0 eq), pivalic acid (3.0 mmol, 3.0 eq), and silver nitrate (0.2 mmol, 0.2 eq).

-

Solvent Addition: Add a solvent mixture, such as Acetonitrile/Water (e.g., 1:1, 10 mL), and a small amount of acid (e.g., TFA, 1.0 eq) to ensure the heterocycle is protonated.

-

Initiation: Heat the mixture to 60-80 °C. Prepare a solution of ammonium persulfate (3.0 mmol, 3.0 eq) in water (2 mL) and add it portion-wise to the reaction mixture over 30-60 minutes.

-

Reaction: Stir the reaction at the same temperature for 2-4 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution until the mixture is basic (pH ~8-9).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to isolate the alkylated product(s).

Visualization: Minisci Reaction Logical Flow

Caption: Logical flow diagram for the Minisci C-H functionalization.

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radical intermediates, enabling a wide range of C-H functionalization reactions that are often difficult to achieve with traditional thermal methods.[11]

Causality and Mechanistic Insight: The process is driven by light energy.

-

Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light, promoting it to an excited state.[12]

-

Single Electron Transfer (SET): The excited photocatalyst can act as a potent oxidant or reductant. It can engage in SET with a substrate (e.g., a protected amine) to generate a radical intermediate.

-

Radical Reaction: This newly formed radical can then undergo a Minisci-type addition to the protonated 1,5-naphthyridine ring.[10][11]

-

Catalyst Regeneration: The photocatalyst is returned to its ground state through a final SET event, completing the catalytic cycle.

This approach offers exceptional functional group tolerance and can often be performed at room temperature, making it highly valuable for late-stage functionalization of complex molecules.[13]

Experimental Protocol: Photoredox-Mediated C-H Amination

This protocol provides a method for the direct C-H amination of 1,5-naphthyridine using photoredox catalysis.[2]

Materials:

-

1,5-Naphthyridine

-

Amine precursor (e.g., Boc-protected amine) (1.5-2.0 equivalents)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂) (1-2 mol%)

-

Oxidant (e.g., Ammonium Persulfate)

-

Acid (e.g., Trifluoroacetic Acid)

-

Anhydrous, degassed solvent (e.g., Acetonitrile)

Procedure:

-

Reaction Setup: In a reaction tube suitable for photochemistry, combine 1,5-naphthyridine (0.5 mmol, 1.0 eq), the amine precursor (1.0 mmol, 2.0 eq), the photocatalyst (0.005 mmol, 1 mol%), and the oxidant.

-

Solvent and Degassing: Add the anhydrous solvent (5 mL) and the acid (e.g., TFA, 1.0 eq). Degas the solution by sparging with argon for 15-20 minutes.

-

Irradiation: Seal the tube and place it in a photoreactor equipped with a cooling fan. Irradiate the stirred mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture.

-

Purification: Purify the residue by flash column chromatography to obtain the aminated 1,5-naphthyridine product.

Visualization: General Photoredox Catalytic Cycle

Caption: A simplified representation of a photoredox catalytic cycle.

Characterization of Functionalized Products

Unequivocal characterization of the synthesized 1,5-naphthyridine derivatives is essential. Standard analytical techniques should be employed to confirm the identity, structure, and purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: The appearance of new signals in the aromatic region (typically δ 7.0-9.5 ppm) and signals corresponding to the newly introduced functional group confirms a successful reaction. The disappearance of the proton signal at the functionalized position is also a key indicator. For the parent 1,5-naphthyridine, typical signals are observed around δ 9.0 (H2/H6), 8.4 (H4/H8), and 7.6 (H3/H7) ppm.[14][15]

-

¹³C NMR: The carbon spectrum will show new signals corresponding to the introduced moiety and shifts in the signals of the naphthyridine core carbons, confirming the substitution pattern.[4][14]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, C-O) introduced during the functionalization reaction.

Conclusion

The 1,5-naphthyridine scaffold provides a versatile platform for the development of novel therapeutics and functional materials. The synthetic strategies outlined in this guide—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization via Minisci and photoredox pathways—represent a robust and reliable toolkit for its chemical modification. By understanding the underlying principles and applying the detailed protocols provided, researchers can effectively and efficiently synthesize diverse libraries of 1,5-naphthyridine derivatives, paving the way for future discoveries in drug development and materials science.

References

-

Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

-

Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3268. [Link]

-

Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

-

Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chem V. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Chauhan, H. (2025). Site-selective arene C-H amination via photoredox catalysis. International Journal of Pharmaceutical Sciences, 3(9), 367-651. [Link]

-

Zornić, S., et al. (2024). The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after... ResearchGate. [Link]

-

Lalevée, J., et al. (2021). Recent Advances in Photoredox Catalysts. MDPI. [Link]

-

Nicewicz, D. A., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1925-2016. [Link]

-

Stewart, S. M. (2020). Nucleophilic Substitution with Amines. YouTube. [Link]

-

MacMillan, D. W. C., & Jin, J. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 53(51), 14075-14079. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Angew-2014-53-1.pdf]([Link] Macmillan/files/publications/Angew-2014-53-1.pdf)

-

Kappe, C. O., et al. (2021). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications, 57(68), 8449-8462. [Link]

-

Knowles, R. R., et al. (2016). Site-selective arene C-H amination via photoredox catalysis. Science, 353(6294), 58-63. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aromatic Nucleophilic Substitution [fishersci.se]

- 10. Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. mdpi.com [mdpi.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: A Modular Approach to the Laboratory Synthesis of 2,7,8-Trisubstituted 1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, often being described as a "privileged scaffold." This interest stems from the wide array of biological activities exhibited by its derivatives, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] Their rigid, planar structure and the presence of hydrogen bond acceptors make them ideal for interacting with biological targets. Notably, substituted 1,5-naphthyridines have been developed as potent inhibitors of critical cellular targets like protein kinases, making them highly valuable in the search for new therapeutics.[1]

This guide provides a detailed, modular, and field-proven synthetic strategy for accessing novel 2,7,8-trisubstituted 1,5-naphthyridines. The presented workflow is designed for flexibility, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that each protocol is a self-validating system grounded in established, authoritative literature.

Strategic Overview: A Sequential Functionalization Pathway

The synthesis of a complex, unsymmetrically trisubstituted heterocycle like the target 1,5-naphthyridine necessitates a highly controlled and regioselective approach. A linear, sequential functionalization strategy is the most robust and logical method. This approach involves the synthesis of a versatile, di-halogenated core, followed by stepwise, site-selective introduction of the desired substituents at the C2, C8, and finally, the C7 positions.

This modularity is the key advantage; by varying the reagents in each step (e.g., different boronic acids in Step B, various amines in Step C, and diverse electrophiles in Step D), a vast chemical space can be explored from a common intermediate.

Caption: Overall workflow for the modular synthesis of 2,7,8-trisubstituted 1,5-naphthyridines.

Protocol I: Synthesis of the 2,8-Dichloro-1,5-Naphthyridine Precursor

The foundation of this entire synthetic campaign is the reliable production of the 2,8-dichloro-1,5-naphthyridine core. This intermediate contains two chemically distinct chlorine atoms that can be selectively functionalized in subsequent steps. The synthesis typically starts from 2,6-diaminopyridine and proceeds through a cyclization followed by chlorination.

Experimental Protocol:

-

Step 1a (Cyclization): In a round-bottom flask equipped with a reflux condenser, combine 2,6-diaminopyridine (1.0 eq) and diethyl malonate (2.2 eq). Heat the mixture to 180-190 °C for 4 hours. The mixture will become a solid mass.

-

Step 1b (Work-up): Cool the reaction to room temperature. Add ethanol and heat to reflux to break up the solid. Cool, filter the solid, wash thoroughly with diethyl ether, and dry under vacuum to yield 1,5-naphthyridine-2,8-diol.

-

Step 1c (Chlorination): To the crude 1,5-naphthyridine-2,8-diol (1.0 eq) in a sealed pressure vessel, add phosphorus oxychloride (POCl₃, 10-15 eq). Heat the mixture to 150 °C for 12-16 hours.

-

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl groups into chlorides. The reaction is performed in a sealed vessel to maintain pressure and prevent the evaporation of the volatile POCl₃.

-

-

Step 1d (Purification): Carefully cool the reaction vessel in an ice bath. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The pH is then adjusted to ~8 with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethanol or purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) affords pure 2,8-dichloro-1,5-naphthyridine.

Protocol II: Regioselective C2-Arylation via Palladium-Catalyzed Suzuki Coupling

With the dichloro-core in hand, the first point of diversification is the selective functionalization of the C2 position. A regioselective Suzuki coupling is an excellent choice for this transformation, creating a C-C bond. Selectivity for C2 over C8 can often be achieved due to the differential electronic environment of the two positions.

Expertise & Experience: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. It involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organoboron species with an organohalide. The choice of ligand, base, and solvent is critical for achieving high yield and selectivity.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,8-dichloro-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, commonly toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 6-12 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel) to yield the 2-aryl-8-chloro-1,5-naphthyridine.

Data Presentation: Suzuki Coupling at C2

| Arylboronic Acid (R-B(OH)₂) | Catalyst | Base | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-95% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 80-90% |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 75-85% |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 70-80% |

Protocol III: C8-Amination via Nucleophilic Aromatic Substitution (SNAr)

The second diversification step involves substituting the remaining chlorine atom at the C8 position. The electron-deficient nature of the 1,5-naphthyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with amine nucleophiles.[1]

Expertise & Experience: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The reaction is facilitated by the electron-withdrawing nitrogen atoms in the naphthyridine core. A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is often used to deprotonate the amine nucleophile without competing in the substitution.[1] High temperatures are typically required to overcome the activation energy of C-Cl bond cleavage.

Experimental Protocol:

-

Reaction Setup: In a sealable reaction vial, combine the 2-aryl-8-chloro-1,5-naphthyridine (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).[1]

-

Solvent Addition: Add an anhydrous, polar aprotic solvent such as dioxane or dimethylformamide (DMF).

-

Reaction Conditions: Seal the vial and heat the mixture to 110-130 °C for 12-24 hours.[1] Monitor the reaction by LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain the desired 2-aryl-8-amino-1,5-naphthyridine.

Data Presentation: SNAr at C8

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Morpholine | Cs₂CO₃ | Dioxane | 110 | 80-90% |

| Piperidine | K₂CO₃ | DMF | 120 | 75-85% |

| Aniline | Cs₂CO₃ | Dioxane | 130 | 60-70% |

| Benzylamine | K₃PO₄ | DMF | 120 | 70-80% |

Protocol IV: Late-Stage C7-Functionalization via Directed C-H Activation

The final and most advanced step is the introduction of a substituent at the C7 position of the now densely functionalized 2,8-disubstituted core. This is best achieved using modern C-H functionalization chemistry, which avoids the need for pre-functionalized starting materials and offers an atom-economical route to the final product.

Authoritative Grounding & Field-Proven Insights:

A powerful and highly regioselective strategy for this transformation is Directed ortho-Metalation (DoM) .[2][3][4] In this approach, a functional group already present on the molecule, known as a Directing Metalation Group (DMG), chelates to a strong organolithium base. This brings the base into close proximity to the ortho C-H bond (in this case, C7), which is then selectively deprotonated. The resulting aryllithium intermediate can be trapped with a wide variety of electrophiles.

For our 2-aryl-8-amino-1,5-naphthyridine intermediate, the amine at the C8 position (or a derivative of it, like an amide) can serve as the DMG.

Conceptual Protocol for C7-Functionalization:

-

Substrate Selection: The 2,8-disubstituted 1,5-naphthyridine must possess a suitable DMG at the C8 position. A secondary amine (-NHR) or a pivaloyl-protected amine (-N(Piv)R) are excellent candidates.

-

Metalation: In an anhydrous solvent like tetrahydrofuran (THF) under a strict inert atmosphere, cool the substrate to -78 °C. Add a strong, non-nucleophilic base such as s-Butyllithium in the presence of an additive like TMEDA (tetramethylethylenediamine) or LDA (lithium diisopropylamide).[3]

-

Causality: The low temperature is critical to prevent side reactions and control the stability of the highly reactive aryllithium species. TMEDA breaks up butyllithium aggregates and increases its basicity.

-

-

Electrophilic Quench: After stirring for 1-2 hours at low temperature to ensure complete deprotonation at C7, add the desired electrophile.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, extract with an organic solvent, and purify using standard chromatographic techniques.

Potential Electrophiles for C7-Functionalization:

| Electrophile | Resulting C7-Substituent |

| Iodine (I₂) | -I (Iodo) |

| N,N-Dimethylformamide (DMF) | -CHO (Formyl) |

| Carbon dioxide (CO₂) | -COOH (Carboxylic acid) |

| Aryl aldehydes (ArCHO) | -CH(OH)Ar (Secondary alcohol) |

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |

This directed C-H activation/functionalization strategy provides a powerful and versatile method for completing the synthesis, yielding the desired 2,7,8-trisubstituted 1,5-naphthyridine scaffold.

References

-

Daina, Z.; Rico, E.; Palacios, F.; Alonso, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26(11), 3132. [Link]

-

Masdeu, C.; Fuertes, M.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25(15), 3508. [Link]

-

Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005 , 10(8), 929-938. [Link]

-

Lee, S. H.; Kim, H. J.; Kim, H. P.; Lee, K. Palladium-Catalyzed Intramolecular C-H Arylation versus 1,5-Palladium Migration: A Theoretical Investigation. J. Org. Chem.2018 , 83(18), 11096-11105. [Link]

-

Snieckus, V. Directed ortho metalation. Toluamide and thiophene derivatives. Chem. Rev.1990 , 90(6), 879–933. [Link]

-

Wikipedia contributors. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

-

Sasakura, K.; Mutoh, Y.; Saito, S. C-H Functionalization of Indoles at the C7 Position. Chem. Lett.2016 , 45(10), 1112-1121. [Link]

-

Yang, Y.; Wang, Z.; Li, Z.; Lan, J.; You, J. Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Org. Chem. Front.2021 , 8, 3274-3279. [Link]

-

Hartung, C. G.; Snieckus, V. Directed (ortho) Metallation. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]

-

Zhang, X.; Fan, X.; Niu, H.; Wang, G. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. J. Am. Chem. Soc.2016 , 138(4), 1157–1160. [Link]

-

Huang, L.; Li, Q.; Wang, C.; Qi, C. Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. J. Org. Chem.2013 , 78(7), 3030-3038. [Link]

-

Siegel, D. R.; Medley, J. W. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

Sources

Troubleshooting & Optimization

selecting the best catalyst and ligand for 1,5-naphthyridine C-N bond formation

Technical Support Center: C-N Cross-Coupling on the 1,5-Naphthyridine Scaffold

Welcome to the technical support center for C-N bond formation involving the 1,5-naphthyridine core. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of coupling nitrogen nucleophiles to this electron-deficient heterocyclic system. The inherent challenges of this scaffold, including potential catalyst inhibition and demanding reaction conditions, require a nuanced approach to catalyst and ligand selection.

This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you successfully achieve your desired transformation.

Frequently Asked Questions (FAQs)

Q1: Why is C-N cross-coupling on a 1,5-naphthyridine ring so challenging?

The primary challenge stems from the electron-deficient nature of the 1,5-naphthyridine core. The two nitrogen atoms withdraw electron density, making the ring less susceptible to oxidative addition, a key step in many cross-coupling catalytic cycles. Furthermore, the pyridine-like nitrogen atoms can act as ligands themselves, coordinating to the metal center (e.g., Palladium) and potentially inhibiting or poisoning the catalyst.[1] This can lead to low yields, slow reaction times, or complete reaction failure.

Q2: Should I start with a Palladium or Copper catalyst system for my 1,5-naphthyridine amination?

Both Palladium- and Copper-catalyzed systems have been successfully employed for C-N bond formation on N-heterocycles.

-

Palladium-catalyzed Buchwald-Hartwig Amination: This is often the first choice for its broad substrate scope and high functional group tolerance.[2][3][4] The development of specialized, bulky, and electron-rich phosphine ligands has been critical in overcoming the challenges of electron-deficient substrates.[5] For 1,5-naphthyridines, systems using ligands like XantPhos or BINAP have been reported to be effective.

-